molecular formula C18H17NOS2 B2634220 N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide CAS No. 922886-19-9

N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide

Cat. No.: B2634220
CAS No.: 922886-19-9
M. Wt: 327.46
InChI Key: HKFDNVRIXAVKBV-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide is a sulfur-containing aromatic amide characterized by a butanamide backbone substituted with a benzo[b]thiophen-5-yl group at the nitrogen atom and a phenylthio moiety at the 4-position.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS2/c20-18(7-4-11-21-16-5-2-1-3-6-16)19-15-8-9-17-14(13-15)10-12-22-17/h1-3,5-6,8-10,12-13H,4,7,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFDNVRIXAVKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide typically involves the formation of the benzo[b]thiophene core followed by functionalization. One common method is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of benzo[b]thiophene derivatives often involves scalable processes such as metal-catalyzed cyclization and functional group transformations, which can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzo[b]thiophene core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene ring and the butanamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzo[b]thiophene core.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for functionalization that can lead to the development of novel compounds with desired properties. For instance, it can be utilized in the synthesis of polycyclic benzo[b]thiophene derivatives through organocatalytic methods, demonstrating good yields and enantioselectivities .

Material Science
In material science, this compound is explored for its potential use in organic electronics. Its properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). The unique electronic characteristics of benzo[b]thiophene derivatives contribute to their effectiveness in these applications.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer effects. Studies have shown that modifications to the compound can enhance its potency against various bacterial strains and cancer cell lines. For example, compounds derived from benzo[b]thiophene have been evaluated for their ability to inhibit the growth of resistant bacterial strains and cancer cells.

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activity or alter cellular signaling pathways, making it a candidate for further drug development .

Medicinal Applications

Drug Development
this compound is under investigation for its potential use in drug development. Its derivatives are being studied for their efficacy as therapeutic agents, particularly in treating conditions mediated by specific molecular pathways. For instance, research into its analogs has revealed promising results in targeting androgen receptors, which are crucial in prostate cancer treatment .

Case Studies
Several studies have identified the compound's derivatives as effective inhibitors of specific targets involved in disease pathology. For example, modifications to the core structure have led to compounds that effectively disrupt receptor dimerization and induce degradation pathways in cancer cells .

Industrial Applications

Organic Electronics
The compound's potential extends to industrial applications, particularly in the field of organic electronics. Its properties are being explored for use in organic photovoltaics and light-emitting devices. The ability to tailor the electronic properties through chemical modifications makes it an attractive candidate for further industrial development.

Data Summary Table

Application Area Description Key Findings/Examples
Chemical Synthesis Building block for complex moleculesUsed in synthesizing polycyclic benzo[b]thiophene derivatives with high enantioselectivity .
Biological Activity Antimicrobial and anticancer propertiesStudies show effectiveness against resistant bacteria and cancer cell lines.
Drug Development Potential therapeutic agent targeting molecular pathwaysInvestigated for its role in inhibiting androgen receptors related to prostate cancer .
Industrial Use Applications in organic electronicsExplored for use in organic semiconductors and LEDs due to favorable electronic properties.

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Key Comparisons :

Compound Class Core Structure Functional Groups Electronic Effects
Target Compound Benzo[b]thiophene + butanamide Phenylthio, amide Moderate lipophilicity, π-π interactions
Triazole derivatives [1] 1,2,4-Triazole + sulfonylbenzene Sulfonyl, difluorophenyl, C=S Enhanced polarity, halogen effects
CTPS1 inhibitors [3] Butanamide + pyrimidine Chloropyridinyl, cyclopropanesulfonamido High polarity, steric bulk
Thiazolidinone derivatives [2] Benzamide + thiazolidinone Dioxothiazolidinone, amide Strong hydrogen-bonding capacity
  • Target vs. The benzo[b]thiophene core may offer stronger π-π stacking than triazoles’ sulfonylbenzene.
  • Target vs. CTPS1 Inhibitors [3] : The target lacks the pyrimidine and cyclopropanesulfonamido groups of patented CTPS1 inhibitors, suggesting divergent biological targets. Its phenylthio group may confer distinct redox-modulating properties.

Spectroscopic Characterization

IR and NMR Data :

Compound Class IR Bands (cm⁻¹) 1H-NMR Features
Target Compound νC=O ~1680, νC-S ~700 Aromatic protons (δ 7.1–8.3), NH ~δ 8.0
Triazole derivatives [1] νC=S ~1250, νNH ~3300 Difluorophenyl (δ 6.8–7.4)
Thiazolidinone derivatives [2] νC=O (amide) ~1650, νC=O (dione) ~1750 Thiazolidinone protons (δ 3.5–4.5)
  • The target’s IR spectrum would lack the νC=S band (~1250 cm⁻¹) seen in triazoles [1], confirming its thioether (C-S-C) linkage rather than a thione (C=S).

Biological Activity

N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the benzo[b]thiophene core, followed by functionalization to introduce the phenylthio group and the butanamide linkage. The detailed synthetic route may include:

  • Formation of Benzo[b]thiophene Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Phenylthio Group : This is typically accomplished via electrophilic substitution or coupling reactions.
  • Formation of Butanamide Linkage : This involves coupling the resulting thiophene derivative with butanoyl chloride or a similar reagent.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which could lead to therapeutic effects.
  • Modulation of Cellular Signaling : By interfering with signaling pathways, the compound may alter cellular responses that contribute to disease progression.

Antimicrobial Properties

Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives demonstrate potent activity against various bacterial strains and fungi, suggesting that this compound may possess similar properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1 μg/mL
Candida albicans0.03 μg/mL

Anticancer Activity

In vitro studies have indicated that compounds related to this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, a study reported that related benzo[b]thiophene derivatives showed significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (μM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

Case Studies

  • Antimicrobial Evaluation : A focused study evaluated the antimicrobial activity of several benzo[b]thiophene derivatives, including this compound. Results showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .
  • Anticancer Screening : In another study, derivatives were screened for cytotoxic effects on various cancer cell lines. The results demonstrated that compounds with similar structures significantly inhibited cell proliferation, suggesting a strong potential for anticancer applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide, and how can reaction yields be optimized?

  • Answer : The synthesis typically involves coupling benzo[b]thiophen-5-amine with a suitably functionalized butanamide intermediate. Key steps include thioether bond formation via nucleophilic substitution or oxidative coupling. Optimization strategies include:

  • Catalyst selection : Use of palladium catalysts for C-S bond formation (e.g., Pd(OAc)₂ with ligands like Xantphos) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature control : Reactions performed at 60–80°C to balance reaction rate and side-product formation .
    • Characterization requires NMR (¹H/¹³C), HPLC purity >95%, and mass spectrometry (HRMS) to confirm molecular weight .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Answer : Follow standardized protocols for novel compounds:

  • NMR analysis : Compare aromatic proton signals (δ 7.2–8.1 ppm for benzo[b]thiophene and phenylthio groups) with predicted splitting patterns .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Retention times should match reference standards .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. What computational approaches predict the biological activity of this compound, and how can these models be experimentally validated?

  • Answer :

  • In-silico docking : Use software like AutoDock Vina to model interactions with targets (e.g., TRPV1 channels or bacterial enzymes). The benzo[b]thiophene moiety may engage in π-π stacking with aromatic residues .
  • MD simulations : Assess binding stability over 100-ns trajectories; RMSD values <2 Å indicate robust target engagement .
  • Validation : Compare computational predictions with in vitro assays (e.g., TRPV1 agonism/antagonism in HEK293 cells or enzyme inhibition IC₅₀ values) .

Q. What experimental models are suitable for investigating the pharmacological mechanisms of this compound, particularly in oxidative stress or microbial proliferation?

  • Answer :

  • Oxidative stress models : Use H₂O₂-induced oxidative damage in SH-SY5Y neuronal cells. Measure ROS reduction via DCFH-DA fluorescence and correlate with Nrf2 pathway activation (Western blot for Nrf2 and HO-1) .
  • Antimicrobial assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Synergistic studies with β-lactams can identify adjuvant potential .

Q. How can researchers resolve contradictions in biochemical data, such as variable IC₅₀ values across studies?

  • Answer :

  • Standardize assay conditions : Control pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize variability .
  • Replicate with orthogonal methods : Validate enzyme inhibition using both fluorescence-based (e.g., EnzCheck) and radiometric assays .
  • Meta-analysis : Compare structural analogs (e.g., N-benzoylphenyl derivatives) to identify substituent effects on activity .

Methodological Considerations

  • Synthetic Challenges : The phenylthio group may undergo oxidation; include antioxidants (e.g., BHT) in reaction mixtures .
  • Data Reproducibility : Publish full experimental details (e.g., NMR solvent, HPLC gradients) to enable replication .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo studies, especially when targeting human enzymes or pathways .

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